molecular formula C18H14FN3OS B2933771 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681268-71-3

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2933771
CAS RN: 681268-71-3
M. Wt: 339.39
InChI Key: MZZSVADFZYBURJ-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole group, and a benzamide group . These groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl and benzamide groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine, a highly electronegative atom, could make the compound somewhat polar .

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

The compound has been studied as part of research into the synthesis of heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized by coupling reactions, leading to the creation of various derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This research illustrates the compound's role in the development of novel heterocyclic molecules, which are crucial in medicinal chemistry for the creation of new therapeutic agents (Mohareb et al., 2004).

Antiproliferative Activities

Another area of application is in the evaluation of antiproliferative activities against cancer cell lines. Pyrazole-sulfonamide derivatives, for example, have been synthesized and tested for their in vitro antiproliferative activities, demonstrating cell-selective effects against rat brain tumor cells and broad-spectrum antitumor activity. This indicates the compound's potential utility in cancer research and the development of new anticancer drugs (Mert et al., 2014).

Anti-Influenza Virus Activity

Research into the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, suggesting potential applications in antiviral drug development. This research highlights the compound's relevance in addressing global health challenges such as influenza outbreaks (Hebishy et al., 2020).

Potential Antipsychotic Agents

The compound has also been explored for its potential antipsychotic properties. Studies have shown that certain derivatives can exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a novel mechanism of action for antipsychotic medications (Wise et al., 1987).

Synthesis of Fluorocontaining Derivatives

Furthermore, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been investigated, demonstrating the compound's utility in creating fluorine-containing pharmacophores, which are often associated with enhanced pharmacological properties (Eleev et al., 2015).

Future Directions

The compound could potentially be of interest in various fields, such as medicinal chemistry, due to its complex structure and the presence of several functional groups. Further studies would be needed to explore its properties and potential applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asJNK2/3 . These enzymes play a crucial role in cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

It’s suggested that similar compounds can act asselective inhibitors . They bind to their target enzymes and inhibit their activity, leading to changes in the cellular processes controlled by these enzymes.

Biochemical Pathways

Based on its potential interaction with jnk2/3, it may influence pathways related tocell proliferation, differentiation, and apoptosis .

Result of Action

Similar compounds have been shown to protect againstROS (Reactive Oxygen Species) generation and MMP (Mitochondrial Membrane Potential) depolarization , suggesting potential neuroprotective effects.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZSVADFZYBURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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